molecular formula C12H17NO3 B13836438 1-Oxo Colterol-d9

1-Oxo Colterol-d9

Cat. No.: B13836438
M. Wt: 232.32 g/mol
InChI Key: RNGOPMBKNLMANA-GQALSZNTSA-N
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Description

1-Oxo Colterol-d9, also known as 1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone-d9, is a deuterated analogue of 1-Oxo Colterol. It is a biochemical compound primarily used in proteomics research. The molecular formula of this compound is C12H8D9NO3, and it has a molecular weight of 232.32 .

Preparation Methods

The synthesis of 1-Oxo Colterol-d9 involves the incorporation of deuterium atoms into the structure of 1-Oxo Colterol. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet commercial demands. These methods emphasize efficiency, cost-effectiveness, and adherence to safety regulations.

Chemical Reactions Analysis

1-Oxo Colterol-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Oxo Colterol-d9 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference material in analytical chemistry for the identification and quantification of compounds.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of drugs.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Oxo Colterol-d9 involves its interaction with specific molecular targets and pathways. As a deuterated analogue, it exhibits similar biological activity to 1-Oxo Colterol but with altered pharmacokinetic properties due to the presence of deuterium atoms. These changes can affect the compound’s absorption, distribution, metabolism, and excretion, making it a valuable tool in drug development and metabolic studies.

Comparison with Similar Compounds

1-Oxo Colterol-d9 is unique due to its deuterated nature, which distinguishes it from non-deuterated analogues like 1-Oxo Colterol. Similar compounds include:

The uniqueness of this compound lies in its enhanced stability and altered metabolic profile, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

232.32 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanone

InChI

InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,13-15H,7H2,1-3H3/i1D3,2D3,3D3

InChI Key

RNGOPMBKNLMANA-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C=C1)O)O

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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